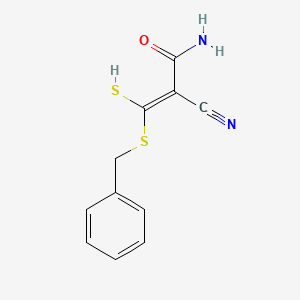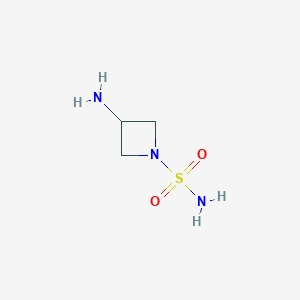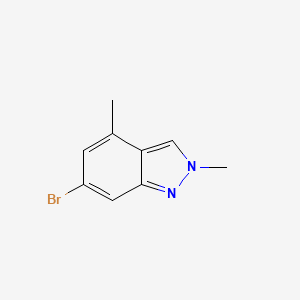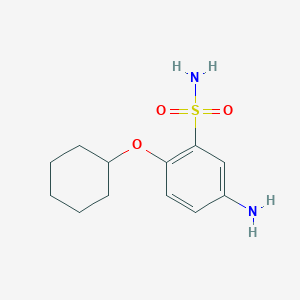
N-Boc-5-bromo-2-fluoro-DL-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-5-bromo-2-fluoro-DL-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, along with a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-5-bromo-2-fluoro-DL-phenylalanine typically involves the following steps:
Protection of the amino group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.
Bromination: The phenyl ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS).
Fluorination: The 2-position of the phenyl ring is fluorinated using a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
N-Boc-5-bromo-2-fluoro-DL-phenylalanine undergoes various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products
The major products formed from these reactions include substituted phenylalanine derivatives and the free amino acid after deprotection.
科学的研究の応用
N-Boc-5-bromo-2-fluoro-DL-phenylalanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Boc-5-bromo-2-fluoro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The Boc protecting group ensures the compound’s stability and solubility during chemical reactions.
類似化合物との比較
Similar Compounds
N-Boc-5-bromo-2-fluoro-L-phenylalanine: Similar structure but with a different stereochemistry.
N-Boc-5-chloro-2-fluoro-DL-phenylalanine: Contains a chlorine atom instead of bromine.
N-Boc-5-bromo-2-chloro-DL-phenylalanine: Contains a chlorine atom instead of fluorine.
Uniqueness
N-Boc-5-bromo-2-fluoro-DL-phenylalanine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and as a precursor in the synthesis of novel compounds.
特性
分子式 |
C14H17BrFNO4 |
|---|---|
分子量 |
362.19 g/mol |
IUPAC名 |
3-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
InChIキー |
GMCNCAWDRLFCEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)

![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)









![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)
